5-(2,2-Dihydroxyacetyl)-2-hydroxybenzoic acid
Overview
Description
5-(2,2-Dihydroxyacetyl)-2-hydroxybenzoic acid: is an organic compound with a complex structure that includes both hydroxy and carboxylic acid functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(2,2-Dihydroxyacetyl)-2-hydroxybenzoic acid typically involves multi-step organic reactions. One common route includes the hydroxylation of a benzoic acid derivative followed by the introduction of the dihydroxyacetyl group. The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled. The use of continuous flow reactors can also be employed to enhance the efficiency and scalability of the production process. The purification of the final product is usually achieved through crystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy groups, leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can target the carbonyl group in the dihydroxyacetyl moiety, potentially converting it to an alcohol.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents can be employed under acidic or basic conditions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols. Substitution reactions can introduce a wide range of functional groups onto the aromatic ring.
Scientific Research Applications
Chemistry: In organic synthesis, 5-(2,2-Dihydroxyacetyl)-2-hydroxybenzoic acid serves as a versatile intermediate for the preparation of more complex molecules. Its functional groups allow for further chemical modifications, making it valuable in the synthesis of pharmaceuticals and fine chemicals.
Biology and Medicine: The compound’s structure suggests potential biological activity, and it may be investigated for its effects on various biological pathways. It could serve as a lead compound in drug discovery, particularly for conditions where modulation of oxidative stress or enzyme inhibition is desired.
Industry: In the materials science field, this compound can be used in the development of polymers and resins with specific properties. Its ability to undergo various chemical reactions makes it a useful building block for creating materials with tailored functionalities.
Mechanism of Action
The mechanism by which 5-(2,2-Dihydroxyacetyl)-2-hydroxybenzoic acid exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The hydroxy and carboxylic acid groups can form hydrogen bonds and ionic interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
2,4-Dihydroxybenzoic acid: Similar in structure but lacks the dihydroxyacetyl group.
3,5-Dihydroxybenzoic acid: Another isomer with different positioning of hydroxy groups.
Salicylic acid (2-Hydroxybenzoic acid): A well-known compound with a single hydroxy group.
Uniqueness: 5-(2,2-Dihydroxyacetyl)-2-hydroxybenzoic acid is unique due to the presence of both a dihydroxyacetyl group and a hydroxybenzoic acid moiety. This combination of functional groups provides a distinct reactivity profile and potential for diverse applications in various fields.
Properties
IUPAC Name |
5-(2,2-dihydroxyacetyl)-2-hydroxybenzoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8O6/c10-6-2-1-4(7(11)9(14)15)3-5(6)8(12)13/h1-3,9-10,14-15H,(H,12,13) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QCDSEASVTGSZGI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)C(O)O)C(=O)O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50654138 | |
Record name | 5-(Dihydroxyacetyl)-2-hydroxybenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50654138 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
54440-92-5 | |
Record name | 5-(Dihydroxyacetyl)-2-hydroxybenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50654138 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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